![molecular formula C8H9BrN2O3 B185915 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid CAS No. 187480-17-7](/img/structure/B185915.png)
5-Bromo-2-methoxy-6-(methylamino)nicotinic acid
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Overview
Description
5-Bromo-2-methoxy-6-(methylamino)nicotinic acid, also known as 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid, is a compound with the molecular formula C8H9BrN2O3 . It has a molecular weight of 261.08 .
Synthesis Analysis
An efficient synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described in a paper . The synthesis involves the reaction of methyl 2, 6-difluoropyridine-3-carboxylate with methylamine in EtOH at -25°C . The reaction of 12 and methyl 2, 6-dichloropyridine-3-carboxylate with sodium methoxide in tetrahydrofuran (THF) and CH2Cl2 provided the 2-methoxypyridine-3-carboxylic esters . After methoxylation of methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate and successive oxidation of the 6-benzenethio moiety, nucleophilic substitution of the sulfoxide derivative with methylamine gave the 6-methylamino derivative . Finally, bromination of 8 and alkaline hydrolysis produced the desired product in an overall yield of 67% .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O3/c1-10-6-5(9)3-4(8(12)13)7(11-6)14-2/h3H,1-2H3,(H,10,11)(H,12,13) . The average mass of the molecule is 261.073 Da .Physical And Chemical Properties Analysis
The melting point of this compound is between 207 - 209°C . The compound is a solid .Scientific Research Applications
5-Bromo-2-methoxy-6-(methylamino)nicotinic acid has been used in a number of scientific research applications. It has been used as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used as a substrate in organic synthesis, as a catalyst in biochemical reactions, and as a tool to study the structure and function of proteins. This compound has also been used in the synthesis of other compounds, such as the drug amitriptyline.
Mechanism of Action
Target of Action
Mode of Action
The specific mode of action of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid is currently unknown. Given its structural similarity to nicotinic acid, it is plausible that it may interact with nicotinic acid receptors. Further investigation is required to confirm this hypothesis.
Biochemical Pathways
There is currently no documented information on the specific biochemical pathways affected by this compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid in laboratory experiments is its versatility. This compound can be used as an inhibitor of certain enzymes, as a substrate in organic synthesis, and as a catalyst in biochemical reactions. Furthermore, this compound has been found to interact with certain proteins, and this interaction may play a role in its mechanism of action. The main limitation of using this compound in laboratory experiments is its instability. This compound is sensitive to light and heat, and it can decompose in the presence of air.
Future Directions
There are a number of potential future directions for 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid. One potential direction is the development of new drugs that utilize this compound as an active ingredient. This compound could also be used in the development of new organic synthesis methods and biochemical reactions. Furthermore, this compound could be used to study the structure and function of proteins, and to explore its potential role in the regulation of certain physiological processes. Finally, this compound could be used to develop new methods for the detection and quantification of certain compounds.
Synthesis Methods
The synthesis of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid is relatively straightforward and involves the reaction of 5-bromo-2-methoxynicotinic acid (5-Br-2-MeONA) with methylamine. The reaction is typically performed in an aqueous medium, with the use of a base such as potassium hydroxide. The reaction is typically carried out at a temperature of approximately 80°C, and the reaction is complete after approximately two hours. The product is then isolated by filtration and purified by recrystallization.
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-10-6-5(9)3-4(8(12)13)7(11-6)14-2/h3H,1-2H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUTXWXZBFIPBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C(=N1)OC)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444465 |
Source
|
Record name | 5-bromo-2-methoxy-6-(methylamino)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187480-17-7 |
Source
|
Record name | 5-bromo-2-methoxy-6-(methylamino)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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